molecular formula C9H7F4NO2 B13551957 2-Amino-3-(2,3,4,5-tetrafluorophenyl)propanoic acid

2-Amino-3-(2,3,4,5-tetrafluorophenyl)propanoic acid

Cat. No.: B13551957
M. Wt: 237.15 g/mol
InChI Key: XPEAYFZWBKHVDF-UHFFFAOYSA-N
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Description

2-Amino-3-(2,3,4,5-tetrafluorophenyl)propanoic acid is a fluorinated amino acid derivative It is a non-proteinogenic L-alpha-amino acid and a member of the phenylalanine family

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to achieve the desired tetrafluorination .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes steps like halogenation, amination, and purification to ensure high yield and purity. Specific details on industrial-scale production are proprietary and may vary between manufacturers.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Amino-3-(2,3,4,5-tetrafluorophenyl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders due to its structural similarity to neurotransmitters.

    Industry: Utilized in the development of novel materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2,3,4,5-tetrafluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor or modulator of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Amino-3-(4-fluorophenyl)propanoic acid
  • 2-Amino-3-(2-fluoro-4,5-dimethoxyphenyl)propanoic acid

Comparison: Compared to its analogs, 2-Amino-3-(2,3,4,5-tetrafluorophenyl)propanoic acid is unique due to the presence of four fluorine atoms, which significantly alter its chemical and biological properties. This tetrafluorination enhances its stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H7F4NO2

Molecular Weight

237.15 g/mol

IUPAC Name

2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoic acid

InChI

InChI=1S/C9H7F4NO2/c10-4-1-3(2-5(14)9(15)16)6(11)8(13)7(4)12/h1,5H,2,14H2,(H,15,16)

InChI Key

XPEAYFZWBKHVDF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)CC(C(=O)O)N

Origin of Product

United States

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